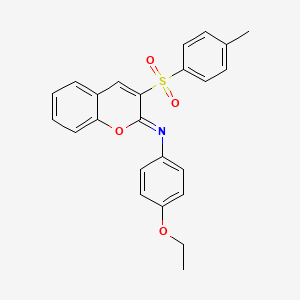

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-28-20-12-10-19(11-13-20)25-24-23(16-18-6-4-5-7-22(18)29-24)30(26,27)21-14-8-17(2)9-15-21/h4-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNIKZMOKYPJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the condensation of 4-ethoxyaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Scientific Research Applications

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound may also interact with enzymes or receptors involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar compounds to (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline include:

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline: This compound has similar structural features but with a chloro substituent instead of an ethoxy group.

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline: Another similar compound with a chloro substituent at a different position.

(Z)-2,4-dimethyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline: This compound has methyl groups instead of an ethoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-ethoxyaniline and 3-tosyl-2H-chromen-2-one. This reaction is often facilitated by a base such as potassium carbonate in a solvent like ethanol under reflux conditions to ensure complete conversion of the reactants into the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or receptors, potentially inhibiting growth or reproduction of various pathogens. Studies have shown that compounds with similar chromene structures often display promising antibacterial and antifungal properties, suggesting that this compound may follow suit.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. Its mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar chromene derivatives have been documented to inhibit cancer cell proliferation and promote programmed cell death.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by interfering with critical survival pathways.

- Enzyme Interaction : It may inhibit enzymes essential for microbial growth, thereby exerting its antimicrobial effects.

- Signal Pathway Modulation : The compound could modulate various signaling pathways involved in cell proliferation and survival, contributing to its anticancer properties.

Case Studies

Several studies have evaluated the biological activity of chromene derivatives similar to this compound:

Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of various chromene derivatives, including those structurally related to this compound. The results demonstrated that these compounds could inhibit the growth of several cancer cell lines with IC50 values ranging from 5 µM to 15 µM, indicating potent activity against cancer cells .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of chromene derivatives, reporting significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting that these compounds could serve as potential lead candidates for new antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. How can this compound be functionalized for applications in optoelectronics?

- Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the aniline moiety to enhance charge mobility. Graft onto graphene quantum dots via amidation for tunable LEDs, as demonstrated with similar aniline derivatives (#user-content-evidence-26)].

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CIF files) with SHELXL refinement metrics (R-factor <0.05) (#user-content-evidence-1)(#user-content-evidence-11).

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables in conflicting photodegradation studies (#user-content-evidence-22)(#user-content-evidence-27).

- Toxicity Profiling : Use in vitro assays (Ames test, micronucleus) to assess mutagenicity, guided by structural analogs (#user-content-evidence-19)(#user-content-evidence-22).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.